molecular formula C21H14F2N2O2S B2711377 N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide CAS No. 320421-48-5

N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide

Cat. No.: B2711377
CAS No.: 320421-48-5
M. Wt: 396.41
InChI Key: VNOIIPJSPJPWEC-UHFFFAOYSA-N
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Description

N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is a complex organic compound with a molecular formula of C21H14F2N2O2S This compound is known for its unique structural features, which include a cyano group, a methoxyphenyl group, and a difluorobenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-[(4-methoxyphenyl)sulfanyl]aniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups can interact with enzymes or receptors, modulating their activity. The difluorobenzenecarboxamide moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-cyano-4-[(4-ethoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide
  • N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzamide

Uniqueness

N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide is unique due to the presence of both cyano and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The difluorobenzenecarboxamide moiety further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O2S/c1-27-15-6-8-16(9-7-15)28-19-10-5-14(11-13(19)12-24)25-21(26)20-17(22)3-2-4-18(20)23/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOIIPJSPJPWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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